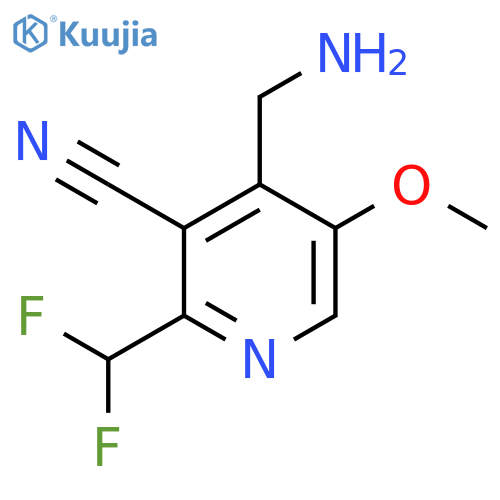

Cas no 1805376-75-3 (4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine)

1805376-75-3 structure

商品名:4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine

CAS番号:1805376-75-3

MF:C9H9F2N3O

メガワット:213.184068441391

CID:4876738

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine

-

- インチ: 1S/C9H9F2N3O/c1-15-7-4-14-8(9(10)11)6(3-13)5(7)2-12/h4,9H,2,12H2,1H3

- InChIKey: OFBFWELHYJUECW-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C#N)=C(C(=CN=1)OC)CN)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 71.9

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041511-1g |

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine |

1805376-75-3 | 97% | 1g |

$1,490.00 | 2022-04-01 |

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

1805376-75-3 (4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2279938-29-1(Alkyne-SS-COOH)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬